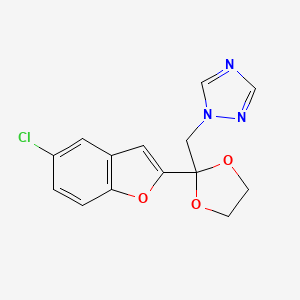
N-(E)-Caffeoyl-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(E)-Caffeoyl-glycine is a naturally occurring compound that belongs to the class of phenolic acids. It is a derivative of caffeic acid and glycine, and it is known for its antioxidant properties. This compound is found in various plants and has been studied for its potential health benefits, including anti-inflammatory and anti-cancer activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(E)-Caffeoyl-glycine can be synthesized through the esterification of caffeic acid with glycine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce this compound by introducing the necessary biosynthetic pathways.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction of this compound can yield dihydrocaffeoyl-glycine.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrocaffeoyl-glycine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Investigated for its role in plant defense mechanisms and as a signaling molecule.
Medicine: Studied for its antioxidant, anti-inflammatory, and anti-cancer properties. It has shown potential in protecting cells from oxidative stress and inhibiting the growth of cancer cells.
Industry: Utilized in the formulation of cosmetics and dietary supplements due to its health benefits.
Mecanismo De Acción
N-(E)-Caffeoyl-glycine exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and cell proliferation. It targets enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Comparación Con Compuestos Similares
N-(E)-Caffeoyl-glycine is similar to other caffeic acid derivatives such as chlorogenic acid and rosmarinic acid. it is unique in its combination with glycine, which may enhance its bioavailability and specific biological activities. Similar compounds include:
Chlorogenic Acid: Found in coffee and known for its antioxidant properties.
Rosmarinic Acid: Found in rosemary and other herbs, with anti-inflammatory and antimicrobial activities.
Caffeic Acid: The parent compound, widely studied for its health benefits.
This compound stands out due to its specific structure and the presence of glycine, which may confer additional biological effects.
Propiedades
Número CAS |
70120-43-3 |
|---|---|
Fórmula molecular |
C11H11NO5 |
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C11H11NO5/c13-8-3-1-7(5-9(8)14)2-4-10(15)12-6-11(16)17/h1-5,13-14H,6H2,(H,12,15)(H,16,17)/b4-2+ |
Clave InChI |
ADSZIGUFCCRNIO-DUXPYHPUSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C(=O)NCC(=O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=CC(=O)NCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







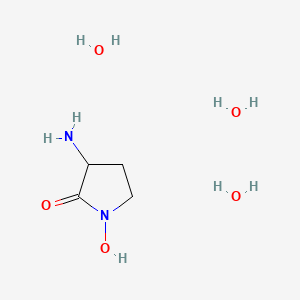
![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate](/img/structure/B12772176.png)
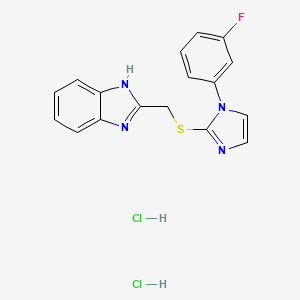
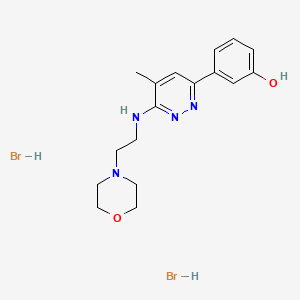

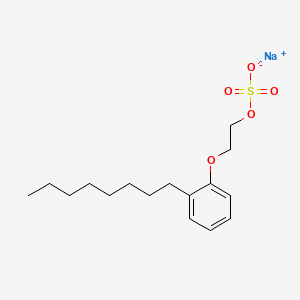
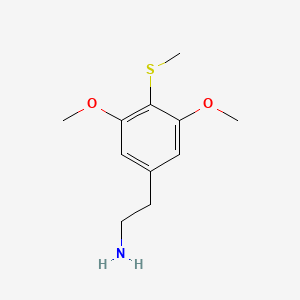
![Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate](/img/structure/B12772224.png)
